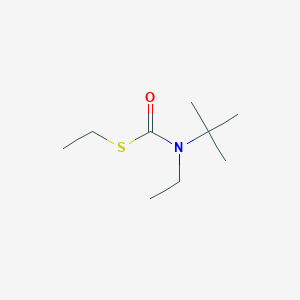
S-Ethyl tert-butyl(ethyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl tert-butyl(ethyl)carbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl tert-butyl(ethyl)carbamothioate typically involves the reaction of tert-butyl isocyanate with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the mercaptan on the isocyanate group. The reaction is usually conducted at room temperature to avoid decomposition of the reactants and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where tert-butyl isocyanate and ethyl mercaptan are continuously fed into the system along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl tert-butyl(ethyl)carbamothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often performed in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted carbamothioates.
Scientific Research Applications
S-Ethyl tert-butyl(ethyl)carbamothioate has several applications in scientific research:
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Ethyl tert-butyl(ethyl)carbamothioate involves the interaction of the carbamothioate group with biological targets. The sulfur atom in the carbamothioate group can form strong bonds with metal ions and thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial or antifungal agent.
Comparison with Similar Compounds
Similar Compounds
S-Methyl tert-butyl(ethyl)carbamothioate: Similar structure but with a methyl group instead of an ethyl group.
S-Ethyl tert-butyl(methyl)carbamothioate: Similar structure but with a methyl group instead of an ethyl group on the carbamothioate.
S-Propyl tert-butyl(ethyl)carbamothioate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
S-Ethyl tert-butyl(ethyl)carbamothioate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, making it more effective in penetrating biological membranes compared to its methyl or propyl analogs.
Properties
CAS No. |
62603-58-1 |
|---|---|
Molecular Formula |
C9H19NOS |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
S-ethyl N-tert-butyl-N-ethylcarbamothioate |
InChI |
InChI=1S/C9H19NOS/c1-6-10(9(3,4)5)8(11)12-7-2/h6-7H2,1-5H3 |
InChI Key |
DVRKBVYYDZZAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)SCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















